Product packaging for 1-Hexyl-1H-pyrrole-2,4-dione(Cat. No.:)

1-Hexyl-1H-pyrrole-2,4-dione

Cat. No.: B8548331
M. Wt: 183.25 g/mol
InChI Key: OMYIVRMVBBWSKQ-UHFFFAOYSA-N
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Description

Contextualization of Heterocyclic Diketones as Architecturally Significant Scaffolds

Heterocyclic compounds containing a diketone moiety, such as pyrrole-2,4-diones, are considered architecturally significant scaffolds in medicinal and materials chemistry. ijpras.comresearchgate.netbohrium.com The presence of the 1,3-dicarbonyl system within a heterocyclic ring imparts unique chemical properties, largely due to keto-enol tautomerism. researchgate.net This structural feature allows these compounds to serve as versatile intermediates and building blocks for the synthesis of more complex heterocyclic systems, including pyrazoles, isoxazoles, and pyrimidines. ijpras.combohrium.com Many of these resulting structures are found in pharmaceuticals and agrochemicals, highlighting the foundational importance of heterocyclic diketones. ijpras.comresearchgate.net Their ability to chelate metals also makes them valuable in material science. ijpras.com

Overview of the N-Alkyl Substitution Paradigm in Heterocyclic Systems

The introduction of an alkyl substituent at a nitrogen atom (N-alkylation) within a heterocyclic ring is a fundamental strategy in synthetic and medicinal chemistry. organic-chemistry.orgacs.org This modification can profoundly influence the compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. acs.org In the context of pyrrole (B145914) systems, N-substitution is a common method to generate a diverse library of derivatives. organic-chemistry.orgrsc.org The choice of the alkyl group, ranging from simple methyl groups to longer chains like hexyl, allows for the fine-tuning of the molecule's properties to enhance its interaction with biological targets or to modify its material characteristics. acs.orgjscimedcentral.com For instance, increasing the length of the alkyl chain can enhance membrane permeability, a critical factor for intracellular drug targets.

Rationale and Scholarly Significance of Investigating 1-Hexyl-1H-pyrrole-2,4-dione

The specific investigation of this compound is driven by the need to understand how the hexyl substituent modulates the properties of the pyrrole-2,4-dione core. The hexyl group, being a moderately long alkyl chain, is expected to significantly increase the lipophilicity of the parent compound. This alteration is of interest in medicinal chemistry, as it can influence the compound's pharmacokinetic profile. jscimedcentral.com Research into related N-substituted pyrrole-2,5-diones has shown that the nature of the N-substituent is crucial for biological activity, with longer alkyl chains sometimes leading to increased potency in enzyme inhibition. Studies on similar structures, such as N-hexyl maleimide (B117702) (1-hexyl-1H-pyrrole-2,5-dione), have explored their potential in various biological contexts. jscimedcentral.com Therefore, the study of the 2,4-dione isomer provides a valuable comparison and contributes to a more comprehensive understanding of the structure-activity relationships within this class of compounds.

Scope and Organization of the Research Outline on this compound

This article focuses exclusively on the chemical compound this compound. The content is structured to provide a thorough and scientifically accurate overview based on available research. The subsequent sections will detail the chemical and physical properties of the compound, methods for its synthesis, and a summary of its known research applications. The information presented is based on a review of scientific literature and chemical databases.

Chemical and Physical Properties of this compound

While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be inferred from related compounds and computational predictions.

Interactive Data Table: Predicted Properties of this compound

PropertyPredicted ValueSource
Molecular FormulaC10H15NO2PubChem
Molecular Weight181.23 g/mol PubChem
XLogP32.7PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count5PubChem

Note: These properties are computationally predicted for the isomeric compound 1-hexyl-1H-pyrrole-2,5-dione and are expected to be similar for this compound. nih.gov

Synthesis of this compound

The synthesis of N-substituted pyrrole-2,4-diones can be achieved through various synthetic routes. A common approach involves the condensation of a β-ketoester with an amine. For this compound, a plausible synthetic strategy would involve the reaction of a suitable 1,3-dicarbonyl compound with hexylamine (B90201).

One general and efficient method for the synthesis of substituted pyrroles is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. scirp.orgmdpi.com While this method typically yields pyrroles, modifications of the starting materials can lead to the formation of pyrrole-dione structures. Another approach could be the reaction of maleic anhydride (B1165640) or its derivatives with the corresponding amine to form N-substituted maleimides (pyrrole-2,5-diones), followed by isomerization or a different synthetic pathway to obtain the 2,4-dione isomer. nih.govdavidpublisher.com

Research Applications of this compound

The research applications of this compound are still an emerging area of study. However, based on the known activities of related N-substituted pyrrole-diones, several potential areas of investigation can be highlighted.

Derivatives of 1H-pyrrole-2,5-dione have been investigated for a range of biological activities, including as cholesterol absorption inhibitors. nih.gov Specifically, certain derivatives have been shown to suppress the formation of foam cells and inflammatory responses, which are key events in the development of atherosclerosis. nih.gov The lipophilic nature of the hexyl group in this compound could enhance its interaction with lipid-rich environments, making it a candidate for similar studies.

Furthermore, N-substituted pyrrole-2,5-diones have been evaluated for their potential as anxiolytic agents. jscimedcentral.com In one study, the n-hexyl derivative served as a lead structure for further optimization. jscimedcentral.com This suggests that the hexyl substituent can be a key determinant for central nervous system activity.

The pyrrole-2,5-dione scaffold is also present in compounds that have been investigated for their cytostatic activity. nih.gov The synthesis and evaluation of various N-substituted 3,4-diphenyl-1H-pyrrole-2,5-diones have been reported, indicating the potential of this chemical class in oncology research. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17NO2 B8548331 1-Hexyl-1H-pyrrole-2,4-dione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

1-hexylpyrrolidine-2,4-dione

InChI

InChI=1S/C10H17NO2/c1-2-3-4-5-6-11-8-9(12)7-10(11)13/h2-8H2,1H3

InChI Key

OMYIVRMVBBWSKQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1CC(=O)CC1=O

Origin of Product

United States

Structural Elucidation and Electronic Landscape of 1 Hexyl 1h Pyrrole 2,4 Dione

Core Heterocyclic Architecture and Positional Isomerism Considerations for Pyrrole-2,4-diones

The foundational structure of 1-Hexyl-1H-pyrrole-2,4-dione is the pyrrole (B145914) ring, a five-membered aromatic heterocycle containing one nitrogen atom. cibtech.org The designation "dione" indicates the presence of two carbonyl (C=O) groups on this ring. In the case of pyrrole-2,4-dione, these carbonyl groups are located at positions 2 and 4.

Positional isomerism is a key consideration for pyrrole-diones. The placement of the two carbonyl groups on the pyrrole ring can lead to several constitutional isomers. Besides the 2,4-dione isomer, other possible isomers include pyrrole-2,3-dione and pyrrole-2,5-dione. Each of these isomers exhibits distinct chemical and physical properties due to the different arrangement of the carbonyl groups and the resulting electronic distribution within the ring.

The this compound, specifically, has the hexyl group attached to the nitrogen atom at position 1. The systematic name specifies the location of the substituent and the carbonyl groups, precisely defining its unique chemical structure among the various possible pyrrole-dione isomers. The planarity of the core pyrrole ring is a significant factor, although the presence of substituents can introduce minor distortions. scienceopen.com

Table 1: Positional Isomers of Pyrrole-dione

Isomer Name Carbonyl Group Positions
Pyrrole-2,3-dione 2 and 3
Pyrrole-2,4-dione 2 and 4

Tautomeric Equilibria and Intramolecular Hydrogen Bonding within the Pyrrole-2,4-dione System

The pyrrole-2,4-dione system is capable of existing in different tautomeric forms, primarily through keto-enol tautomerism. mdpi.com Tautomers are constitutional isomers that readily interconvert, and in this case, the equilibrium involves the migration of a proton and the shifting of double bonds. qu.edu.qa

For this compound, the primary equilibrium is between the diketo form and two possible enol forms. The diketo form is the structure as named. The enol forms arise from the tautomerization of one of the ketone groups to a hydroxyl group, with a concurrent formation of a carbon-carbon double bond within the ring.

The stability of these tautomers is influenced by several factors, including solvent polarity and the potential for intramolecular hydrogen bonding. mdpi.comnih.gov In the enol forms of pyrrole-2,4-dione, an intramolecular hydrogen bond can form between the hydroxyl group and the adjacent carbonyl group. This interaction can significantly stabilize the enol tautomer. nih.gov For instance, in related dione (B5365651) systems, the presence of a stabilizing intramolecular hydrogen bond can shift the equilibrium significantly towards the enol form. qu.edu.qa Computational studies on analogous systems have been used to determine the relative stabilities of such tautomers. nist.govnist.gov

Table 2: Potential Tautomeric Forms of the Pyrrole-2,4-dione Ring

Tautomer Description Key Features
Diketo Form Contains two carbonyl groups at positions 2 and 4. Standard dione structure.
Enol Form 1 Hydroxyl group at position 2 and a carbonyl at position 4. Potential for intramolecular hydrogen bonding.

Conformational Analysis of the N-Hexyl Substituent and its Stereoelectronic Influence

The N-hexyl substituent of this compound introduces conformational flexibility to the molecule. The hexyl group, being a simple alkyl chain, can adopt numerous conformations due to rotation around its carbon-carbon single bonds. The most stable conformations will seek to minimize steric hindrance.

The orientation of the hexyl chain relative to the pyrrole ring is of particular interest. The rotation around the N-C bond (connecting the pyrrole nitrogen to the first carbon of the hexyl chain) will determine the spatial disposition of the alkyl chain. This can have a stereoelectronic influence on the properties of the heterocyclic ring. Stereoelectronic effects refer to the influence of the spatial arrangement of electrons in bonds and lone pairs on the structure and reactivity of a molecule. researchgate.net

The N-alkyl group can influence the electron density of the pyrrole ring through inductive effects. Furthermore, the steric bulk of the hexyl group can affect the planarity of the pyrrole ring and may influence the tautomeric equilibrium by favoring conformations that minimize steric clashes. scienceopen.com Studies on N-alkyl substituted heterocyclic systems have shown that the nature and conformation of the alkyl group can impact the adsorption geometry and reactivity of the molecule.

Aromaticity/Anti-aromaticity Evaluation of the Pyrrole-2,4-dione Ring System (if applicable)

The parent pyrrole molecule is aromatic, as it is a cyclic, planar, fully conjugated system with 6 π-electrons (4n+2, where n=1), fulfilling Hückel's rule. cibtech.org However, the introduction of two carbonyl groups in the pyrrole-2,4-dione system significantly alters the electronic structure and, consequently, its aromaticity.

The carbonyl groups are electron-withdrawing and can disrupt the delocalization of the nitrogen lone pair into the ring, which is a key contributor to pyrrole's aromaticity. In the diketo form of this compound, the continuous conjugation around the ring is interrupted by sp3-hybridized carbons, leading to a loss of aromaticity.

However, the enol forms of pyrrole-2,4-dione can exhibit a degree of aromatic character. In the enol tautomers, the presence of a hydroxyl group and a double bond within the ring can lead to a more delocalized π-system. The extent of this delocalization and, therefore, the aromaticity, would depend on the specific tautomer and the degree of planarity of the ring. The evaluation of aromaticity in such substituted heterocycles can be complex and may be assessed using computational methods that analyze magnetic and geometric criteria. nist.gov

In essence, while the parent pyrrole is clearly aromatic, the this compound in its diketo form is best described as non-aromatic. Its enol tautomers may regain some degree of aromatic stabilization.

Advanced Synthetic Methodologies for 1 Hexyl 1h Pyrrole 2,4 Dione and Its Analogues

De Novo Construction of the Pyrrole-2,4-dione Core

The formation of the pyrrole-2,4-dione scaffold is a pivotal step that can be achieved through several elegant and efficient synthetic routes. These methods focus on building the heterocyclic ring from acyclic or other heterocyclic precursors.

Multi-Component Cyclization Reactions for Direct Formation

Multi-component reactions (MCRs) offer a powerful strategy for the synthesis of complex molecular architectures, such as the pyrrole (B145914) ring, in a single, efficient step. rsc.orgbohrium.com These reactions are prized for their high atom economy and ability to generate molecular diversity from simple starting materials. bohrium.com While many MCRs lead to highly substituted pyrroles, specific strategies can be adapted to yield the pyrrole-2,4-dione core. orientjchem.orgrsc.org

One conceptual approach involves the condensation of a β-ketoester, an amine (such as hexylamine (B90201) to directly install the N-hexyl group), and a glyoxal (B1671930) derivative. The sequence of reactions, typically involving condensation, cyclization, and dehydration, can theoretically lead to the desired dione (B5365651) structure. The precise conditions, including solvent, temperature, and the potential use of catalysts, are critical for directing the reaction towards the pyrrole-2,4-dione product over other possible isomers or byproducts.

A representative, generalized multi-component approach is outlined in the table below.

Component AComponent BComponent CCatalyst/ConditionsProduct
β-ketoesterPrimary Amine (R-NH₂)α-ketoaldehydeAcid or Base catalyst, HeatN-substituted-pyrrole-2,4-dione analogue
Malonic esterPrimary Amine (R-NH₂)α-haloketoneBase (e.g., NaOEt)N-substituted-pyrrole-2,4-dione analogue

This table represents a generalized approach; specific substrates and conditions would need optimization.

Ring-Closing Metathesis and Related Intramolecular Cyclization Approaches

Ring-closing metathesis (RCM) has emerged as a versatile and powerful tool for the construction of various cyclic compounds, including nitrogen-containing heterocycles. researchgate.netwikipedia.org The synthesis of the pyrrole core via RCM typically involves the cyclization of a diallylamine (B93489) derivative using a ruthenium-based catalyst, such as Grubbs' catalyst. researchgate.net The initial product is a dihydropyrrole (a pyrroline), which must then be oxidized to the aromatic pyrrole. researchgate.netresearchgate.net

To achieve the 2,4-dione substitution pattern, the acyclic precursor must contain the necessary carbonyl groups. A synthetic strategy could involve an N-acylated diallylamine derivative. Subsequent RCM would form the five-membered ring, and a post-cyclization oxidation step, potentially using an agent like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or by employing a one-pot RCM-aromatization sequence, would yield the target scaffold. researchgate.net

Recent advancements have also explored transition-metal-free methods, such as a base-promoted ring-closing carbonyl-allene metathesis, which can produce 2,4-disubstituted pyrroles from N-allenyl β-enaminones. rsc.org

Table of RCM Reaction Parameters for Pyrrole Synthesis:

PrecursorCatalystSolventTemperatureResult
Diallylamine derivativeGrubbs' Catalyst (1st or 2nd Gen)Dichloromethane or TolueneRefluxDihydropyrrole
N-sulfonyl diallylamineGrubbs' Catalyst + Copper CatalystToluene80-110 °CN-sulfonyl pyrrole (one-pot) researchgate.net

This table illustrates typical conditions for RCM-based pyrrole synthesis which can be conceptually adapted for dione targets.

Strategies Utilizing Furan (B31954) or Other Heterocyclic Precursors

The conversion of furan derivatives into pyrroles is a well-established strategy, often proceeding through a Paal-Knorr type synthesis. wikipedia.orgorganic-chemistry.org This process typically involves the acid-catalyzed ring-opening of a furan to a 1,4-dicarbonyl compound, which is then condensed with a primary amine to form the pyrrole ring. mdpi.compharmaguideline.com

For the synthesis of 1-Hexyl-1H-pyrrole-2,4-dione, a suitable precursor such as a 2,4-dioxo-tetrahydrofuran or a related furan derivative could be employed. The furan ring is first opened under acidic conditions to generate an intermediate 1,4-dicarbonyl species (specifically, a 2,4-dioxo aldehyde or ketone). This intermediate is then reacted in situ with hexylamine. The subsequent condensation and dehydration furnish the desired N-hexyl substituted pyrrole-2,4-dione. This method benefits from the availability of various furan precursors. researchgate.net

N-Alkylation and N-Functionalization Strategies for Pyrrole-2,4-diones

Once the pyrrole-2,4-dione core is synthesized, or if it is prepared without the N-substituent, the introduction of the hexyl group or other functionalities onto the nitrogen atom is a key step.

Direct N-Hexylation Techniques

Direct N-alkylation of the pyrrole-2,4-dione core is a common and straightforward method for installing the hexyl group. The amide nitrogen of the dione is sufficiently acidic to be deprotonated by a suitable base, generating a nucleophilic anion that can react with an alkylating agent.

Standard conditions involve the use of a base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium tert-butoxide (t-BuOK) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). semanticscholar.org The resulting anion is then treated with an electrophile, such as 1-bromohexane (B126081) or 1-iodohexane, to yield this compound.

More advanced techniques, such as the Mitsunobu reaction, allow for the N-alkylation using alcohols (e.g., 1-hexanol) under mild conditions, which can be advantageous for sensitive substrates. rsc.org Additionally, catalytic methods involving transfer hydrogenation from alcohols have been developed for the N-alkylation of various amides. nih.govnih.gov

Representative N-Alkylation Conditions:

SubstrateAlkylating AgentBaseSolventTypical Yield
Pyrrole-2,4-dione1-BromohexaneK₂CO₃DMFGood to Excellent
Pyrrole-2,4-dione1-IodohexaneNaHTHFHigh
Pyrrole-2,4-dione1-HexanolDEAD/PPh₃ (Mitsunobu)THFModerate to Good rsc.org

Yields are generalized and depend on the specific analogue and reaction optimization.

Protection-Deprotection Strategies for Amide Nitrogen

In multi-step syntheses, it is often necessary to protect the amide nitrogen to prevent it from reacting with reagents intended for other parts of the molecule. organic-chemistry.org The choice of a protecting group is critical; it must be stable to the subsequent reaction conditions and easily removable without affecting the rest of the structure. youtube.com

Common protecting groups for amides include the tert-butoxycarbonyl (Boc) group, which is installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and removed under acidic conditions (e.g., trifluoroacetic acid, TFA). masterorganicchemistry.com Another widely used group is the benzyloxycarbonyl (Cbz) group, introduced with benzyl (B1604629) chloroformate (CbzCl) and cleaved by catalytic hydrogenation. For substrates sensitive to acid or hydrogenation, other groups may be considered.

The protection-deprotection sequence allows for selective transformations at other positions of the pyrrole-2,4-dione ring before the final N-alkylation step or for the synthesis of analogues with complex N-substituents.

Common Nitrogen Protecting Groups and Their Cleavage Conditions:

Protecting GroupAbbreviationIntroduction ReagentCleavage Condition
tert-ButoxycarbonylBocBoc₂OStrong Acid (e.g., TFA) masterorganicchemistry.com
BenzyloxycarbonylCbzCbzClH₂, Pd/C (Hydrogenolysis) masterorganicchemistry.com
9-FluorenylmethyloxycarbonylFmocFmoc-ClBase (e.g., Piperidine) masterorganicchemistry.com
Allyl-Allyl bromideIsomerization then hydrolysis acs.org

Functional Group Transformations and Derivatizations on the Pyrrole-2,4-dione Core

The 1H-pyrrole-2,4-dione ring, also known as the tetramic acid moiety, is a versatile scaffold amenable to a variety of functional group transformations. While research specifically detailing the derivatization of this compound is limited, the reactivity of the core structure and its analogues has been explored, allowing for predictions of its chemical behavior. Key reactive sites include the C3 and C5 positions and the carbonyl groups.

The reactivity of the closely related pyrrole-2,3-dione isomer provides insight into the potential transformations of the 2,4-dione core. For instance, pyrrole-2,3-diones undergo reactions with various nucleophiles. Nucleophilic addition of aromatic 1,2-diamines to the pyrrole-2,3-dione ring can lead to the formation of quinoxalin-2-ones through a sequence of attacks at the C-2 and C-3 carbonyls, followed by ring-opening and rearrangement. acgpubs.org Similarly, their reaction with hydrazine (B178648) hydrate (B1144303) can yield pyrazole-3-carboxamide derivatives. researchgate.net It is plausible that the carbonyl groups in the this compound scaffold would exhibit similar reactivity towards strong nucleophiles, potentially leading to ring-opening or the formation of novel fused heterocyclic systems.

Furthermore, 4-acyl-1H-pyrrole-2,3-diones have been studied in 1,3-dipolar cycloaddition reactions with diphenylnitrone, where the pyrrole-dione acts as the electrophile. mdpi.com This suggests that the endocyclic double bond of the this compound core could participate in cycloaddition reactions, providing a pathway to complex, polycyclic derivatives.

Natural products containing the tetramic acid (pyrrolidine-2,4-dione) structure showcase a wide range of modifications, including acylation at the C-3 position and the formation of spiro-fused rings. mdpi.com These natural variations suggest that synthetic derivatization at the C-3 position of this compound, likely via its enolate, is a feasible strategy for introducing chemical diversity.

A summary of potential derivatizations based on the reactivity of analogous compounds is presented below.

Reactive SiteType of TransformationPotential ReagentsResulting Structure
C2 & C4 CarbonylsReaction with DinucleophilesHydrazine Hydrate, o-phenylenediamineRing-opened or Fused Heterocycles
C5 MethyleneEnolate-based AcylationAcyl Chlorides, Anhydrides3-Acyl-1-hexyl-1H-pyrrole-2,4-dione
C5=C4 Double BondCycloaddition ReactionsDienes, DipolesBicyclic/Polycyclic Pyrrolidinones

This table presents potential reactions for the this compound core based on the known reactivity of analogous pyrrole-dione structures.

Green Chemistry Approaches and Sustainable Synthetic Routes for this compound Production

Recent advancements in chemical synthesis have emphasized the development of environmentally benign and sustainable methods. The production of N-substituted pyrroles, including the core structure of this compound, has benefited significantly from the application of green chemistry principles. The Paal-Knorr reaction, a classical method for pyrrole synthesis involving the condensation of a 1,4-dicarbonyl compound with a primary amine (like hexylamine), is a primary focus for these improvements.

Key green strategies include the use of alternative energy sources, eco-friendly solvents and catalysts, and solvent-free reaction conditions.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nih.gov In the context of Paal-Knorr synthesis, microwave heating can drastically reduce reaction times from hours to minutes and often improves product yields. pensoft.netacs.org For example, the synthesis of N-substituted pyrroles from 2,5-hexanedione (B30556) and primary amines has been efficiently conducted using microwave irradiation, sometimes in solvent-free conditions or in green solvents like water. pensoft.netresearchgate.net A microwave-assisted protocol could be readily adapted for the synthesis of this compound precursors.

Use of Green Catalysts and Solvents: Traditional Paal-Knorr reactions often employ acid catalysts. Green alternatives focus on recyclable or less hazardous catalysts. Examples include montmorillonite (B579905) KSF clay and ruthenium(III) chloride under solvent-free conditions. bohrium.com Ionic liquids (ILs), such as 1-hexyl-3-methylimidazolium (B1224943) hydrogen sulfate (B86663) ([HMIM]HSO4), have been employed as both catalysts and recyclable reaction media, offering advantages like high thermal stability and ease of product separation. researchgate.netresearchgate.net The use of water as a solvent is another significant green approach, leveraging its low cost and environmental friendliness. acs.orgpolimi.it

Solvent-Free and Bio-Based Routes: Solvent-free, or neat, reaction conditions represent an ideal green methodology by eliminating solvent waste. The Paal-Knorr reaction has been successfully performed by simply stirring the 1,4-dicarbonyl compound and the amine at room temperature without any catalyst or solvent, yielding excellent results. rsc.org Furthermore, mechanochemical activation, such as grinding, provides a solventless method that can lead to very short reaction times. semanticscholar.org

The use of bio-based starting materials is a cornerstone of sustainable synthesis. Routes have been developed to produce N-alkyl pyrrole derivatives from biosourced 3-hydroxy-2-pyrones, which act as masked 1,4-dicarbonyl compounds. acs.orgpolimi.it These reactions can be performed under mild, catalyst-free conditions, either neat or in aqueous solutions. acs.orgpolimi.it Similarly, 2,5-hexanedione, a common precursor, can be derived from biomass sources like 2,5-dimethylfuran, further enhancing the green credentials of the synthesis. mdpi.com

The table below summarizes various green approaches applicable to the Paal-Knorr synthesis of N-substituted pyrroles.

MethodEnergy SourceCatalyst/MediumConditionsAdvantages
Microwave-AssistedMicrowaveIonic Liquid ([hmim][HSO4])Solvent-free, 90 WRapid (4-25 min), high yield. semanticscholar.org
Microwave-AssistedMicrowaveNoneWater or Acetic AcidReduced reaction times, green solvent. researchgate.net
Catalyst-FreeThermal (RT)NoneSolvent-freeSimplicity, no catalyst/solvent waste. rsc.org
Bio-based SynthesisThermal (50-75°C)NoneNeat or Water/MethanolUses renewable starting materials. acs.orgpolimi.it
Ionic Liquid CatalysisUltrasound[HMIM]HSO4Room TemperatureShort reaction times, recyclable catalyst. researchgate.net
MechanochemistryMechanical GrindingBiosourced Organic AcidSolvent-freeVery short reaction times. semanticscholar.org

This table highlights various green and sustainable methodologies that can be applied to the synthesis of the this compound scaffold.

Chemical Reactivity and Mechanistic Organic Transformations of 1 Hexyl 1h Pyrrole 2,4 Dione

Reactions Involving the Pyrrole-2,4-dione Cyclic Imide/Diketone System

The chemical behavior of the 1-Hexyl-1H-pyrrole-2,4-dione ring is dominated by the presence of two carbonyl functionalities and the endocyclic nitrogen atom. This arrangement of functional groups dictates its susceptibility to various organic transformations.

The carbonyl carbons at positions 2 and 4 of the pyrrole-2,4-dione ring are electrophilic and, therefore, susceptible to nucleophilic attack. The reactivity of these centers is influenced by the electronic effects of the adjacent nitrogen atom and the other carbonyl group. Nucleophilic addition can lead to a variety of products, depending on the nature of the nucleophile and the reaction conditions.

Strong nucleophiles, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are expected to add to one or both carbonyl groups. The initial addition would form a tetrahedral intermediate which, upon protonation during workup, would yield a hydroxyl-substituted pyrrolinone. The regioselectivity of the initial attack would depend on the relative electrophilicity of the C2 and C4 carbonyls.

Weaker nucleophiles, such as alcohols, amines, and thiols, can also participate in addition reactions, often under catalytic conditions (acid or base). For instance, the reaction with an alcohol in the presence of an acid catalyst could lead to the formation of a hemiacetal or acetal.

Table 1: Expected Products from Nucleophilic Addition Reactions

NucleophileReagent ExampleExpected Product Type
HydrideSodium borohydride (B1222165) (NaBH₄)Hydroxy-pyrrolinone
OrganometallicHexylmagnesium bromideDi-alkyl-dihydroxy-pyrrolidine
AmineBenzylamineAmino-pyrrolinone
AlcoholMethanol (with acid catalyst)Methoxy-pyrrolinone

It is important to note that subsequent reactions, such as dehydration or rearrangement, may follow the initial nucleophilic addition, leading to a variety of final products.

The pyrrole (B145914) ring is generally considered an electron-rich aromatic system, making it prone to electrophilic aromatic substitution. However, the presence of two electron-withdrawing carbonyl groups in this compound significantly deactivates the ring towards electrophilic attack. pharmaguideline.com Reactions such as nitration, halogenation, and Friedel-Crafts acylation, which are common for simple pyrroles, would likely require harsh conditions and may not proceed at all or could lead to decomposition.

If substitution were to occur, it would be directed to the C3 or C5 position, which are less deactivated than the positions adjacent to the carbonyl groups. Computational studies on related systems could provide more definitive predictions on the feasibility and regioselectivity of such reactions.

The endocyclic double bond of the pyrrole-2,4-dione system can participate in cycloaddition reactions.

Diels-Alder Reactions: The pyrrole ring itself can act as a diene in Diels-Alder reactions, particularly when substituted with electron-withdrawing groups on the nitrogen. wikipedia.org However, in the case of this compound, the double bond within the dione (B5365651) system is more likely to act as a dienophile due to the electron-withdrawing nature of the adjacent carbonyl groups. Reaction with a conjugated diene, such as 1,3-butadiene, would be expected to yield a bicyclic adduct.

1,3-Dipolar Cycloadditions: The double bond of the pyrrole-2,4-dione can also act as a dipolarophile in 1,3-dipolar cycloaddition reactions. acgpubs.org For example, reaction with an azide (B81097) (RN₃) would lead to the formation of a triazoline ring fused to the pyrrolidinone core, which could subsequently rearrange. Similarly, reaction with a nitrile oxide (RCNO) would yield an isoxazoline-fused system. The regioselectivity of these cycloadditions would be governed by the electronic and steric properties of both the dipole and the dipolarophile.

The pyrrole-2,4-dione system contains an α,β-unsaturated carbonyl moiety, making it a potential Michael acceptor. Nucleophiles can add in a conjugate fashion (1,4-addition) to the C5 position. This type of reaction is particularly favorable with soft nucleophiles, such as enamines, cuprates, and stabilized enolates.

The mechanism involves the attack of the nucleophile at the C5 carbon, leading to the formation of an enolate intermediate, which is then protonated to give the final product. This reaction provides a valuable method for the functionalization of the C5 position of the pyrrole-2,4-dione ring.

Table 2: Potential Michael Donors for Conjugate Addition

Michael Donor ClassExample Reagent
OrganocupratesLithium dihexylcuprate ((C₆H₁₃)₂CuLi)
Stabilized EnolatesDiethyl malonate
Enamines1-Pyrrolidinocyclohexene
ThiolsThiophenol

The cyclic imide/diketone system of this compound can undergo ring-opening reactions under certain conditions. Strong nucleophiles, particularly in excess or at elevated temperatures, can attack a carbonyl group, leading to the cleavage of an amide or ester-like bond. For instance, hydrolysis with a strong base like sodium hydroxide (B78521) would likely lead to the opening of the ring to form a γ-amino-α,γ-dioxoalkanoic acid derivative.

These ring-opened intermediates can be versatile synthons for the preparation of other acyclic and heterocyclic compounds through subsequent cyclization or rearrangement reactions.

Reactivity of the Hexyl Side Chain and its Peripheral Functionalization

The hexyl side chain attached to the nitrogen atom is a saturated alkyl group and is generally less reactive than the pyrrole-2,4-dione ring system. However, it can undergo functionalization under specific conditions, primarily through radical-mediated processes.

Free Radical Halogenation: In the presence of a radical initiator (e.g., AIBN) and a halogen source (e.g., N-bromosuccinimide), the hexyl chain can undergo free radical bromination. The selectivity of this reaction would favor the secondary carbons of the hexyl chain, with some statistical distribution of the halogen along the chain.

Oxidation: Strong oxidizing agents could potentially oxidize the hexyl chain, although this would likely require harsh conditions that might also affect the pyrrole-2,4-dione ring.

It is important to note that for many synthetic transformations targeting the pyrrole-2,4-dione core, the hexyl group would be expected to remain intact, serving as a lipophilic moiety that influences the solubility and physical properties of the molecule.

Catalyzed Reactions and Ligand Binding Studies Involving this compound

The pyrrole-2,4-dione scaffold is amenable to a range of catalyzed reactions, which can enhance reaction rates, and control selectivity. The N-hexyl group, being a simple alkyl chain, is unlikely to directly participate in catalysis but will exert steric and electronic influences on the reactivity of the heterocyclic core.

Catalyzed Reactions:

Hydrogenation: The endocyclic double bond of the pyrrole-2,4-dione ring can be subjected to catalytic hydrogenation. This reaction would typically employ transition metal catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. The product of such a reaction would be 1-hexylpyrrolidine-2,4-dione. The reaction conditions, including catalyst choice, solvent, temperature, and hydrogen pressure, would be critical in achieving high yields and minimizing side reactions.

Cross-Coupling Reactions: While the pyrrole-2,4-dione ring itself is electron-rich, derivatization at the 3- or 5-position can introduce leaving groups (e.g., halides or triflates) suitable for cross-coupling reactions. Palladium-catalyzed reactions like the Suzuki, Heck, and Sonogashira couplings could then be employed to introduce new carbon-carbon bonds at these positions. The choice of catalyst, ligand, and base would be crucial for the success of these transformations. For instance, a hypothetical Suzuki coupling of a 3-bromo-1-hexyl-1H-pyrrole-2,4-dione with an arylboronic acid would likely utilize a palladium(0) catalyst with a phosphine (B1218219) ligand.

C-H Activation: Modern synthetic methodologies involving transition metal-catalyzed C-H activation could potentially be applied to the this compound system. For instance, rhodium or ruthenium catalysts could direct the functionalization of the C-5 position of the pyrrole ring, guided by the coordination of the dicarbonyl moiety to the metal center.

Ligand Binding Studies:

The β-dicarbonyl moiety of this compound makes it an excellent candidate for acting as a bidentate ligand in coordination chemistry. The enolizable proton can be deprotonated to form a monoanionic ligand that can chelate to a variety of metal ions.

Coordination Complexes: It is expected to form stable complexes with a range of transition metals (e.g., Cu²⁺, Fe³⁺, Ni²⁺) and main group metals. The formation of these complexes can be studied using techniques such as UV-Vis spectroscopy, NMR spectroscopy, and X-ray crystallography. The hexyl group would likely influence the solubility and crystal packing of these metal complexes.

Biomimetic Chemistry: The ability of the pyrrole-2,4-dione core to bind metal ions makes it a relevant structure in biomimetic chemistry, where it could be used to model the active sites of metalloenzymes.

Below is an illustrative table of potential catalyzed reactions involving the this compound scaffold.

Reaction TypeCatalyst System (Example)Potential Product
Catalytic HydrogenationPd/C, H₂1-hexylpyrrolidine-2,4-dione
Suzuki Coupling (of 3-bromo derivative)Pd(PPh₃)₄, K₂CO₃3-Aryl-1-hexyl-1H-pyrrole-2,4-dione
Heck Coupling (of 3-bromo derivative)Pd(OAc)₂, P(o-tol)₃, Et₃N3-Vinyl-1-hexyl-1H-pyrrole-2,4-dione

Regioselectivity, Stereoselectivity, and Mechanistic Studies of Key Reactions

The regioselectivity and stereoselectivity of reactions involving this compound are of significant interest for the synthesis of complex molecules.

Regioselectivity:

Alkylation: The deprotonation of this compound with a suitable base would generate an enolate that can act as a nucleophile. The alkylation of this enolate can occur at either the carbon atom (C-3) or the oxygen atom (O-4), leading to C-alkylation or O-alkylation, respectively. The regioselectivity of this reaction is highly dependent on the reaction conditions. The use of hard electrophiles and polar aprotic solvents tends to favor O-alkylation, while soft electrophiles and nonpolar solvents often lead to C-alkylation. The nature of the counter-ion of the base also plays a significant role.

Acylation: Similar to alkylation, acylation of the enolate can occur at either the carbon or oxygen atom. C-acylation at the 3-position would lead to a tri-carbonyl species, while O-acylation would result in an enol ester. The choice of acylating agent and reaction conditions will determine the outcome.

Stereoselectivity:

Reactions at a Prochiral Center: If a substituent is introduced at the 3-position, this carbon becomes a stereocenter. Subsequent reactions at this position or at the adjacent carbonyl groups could proceed with stereoselectivity. For example, the reduction of a 3-acyl-1-hexyl-1H-pyrrole-2,4-dione could lead to the formation of diastereomeric alcohols. The use of chiral reducing agents or catalysts could induce high levels of stereoselectivity.

Cycloaddition Reactions: The double bond within the pyrrole-2,4-dione ring can act as a dienophile in Diels-Alder reactions. The facial selectivity of the cycloaddition would be influenced by the steric bulk of the N-hexyl group and any substituents on the ring.

Mechanistic Studies:

Mechanistic studies of reactions involving the this compound scaffold would likely involve a combination of experimental and computational methods.

Kinetic Studies: Monitoring the reaction rates under different conditions (e.g., varying concentrations of reactants, catalyst, or temperature) can provide insights into the reaction mechanism and the rate-determining step.

Isotope Labeling: The use of isotopically labeled starting materials (e.g., deuterium (B1214612) labeling) can help to elucidate the movement of atoms during the reaction and provide evidence for proposed intermediates.

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model the reaction pathways, calculate the energies of transition states and intermediates, and predict the regioselectivity and stereoselectivity of reactions.

The following table summarizes the expected regiochemical and stereochemical outcomes for key reactions of this compound.

ReactionRegioselectivityStereoselectivity
Alkylation of EnolateC-3 vs. O-4Not applicable unless a chiral center is formed
Acylation of EnolateC-3 vs. O-4Not applicable unless a chiral center is formed
Diels-Alder ReactionDependent on dieneFacial selectivity influenced by N-hexyl group
Reduction of 3-Acyl DerivativeNot applicableDiastereoselectivity, potentially enantioselectivity with chiral reagents

Computational and Theoretical Investigations on 1 Hexyl 1h Pyrrole 2,4 Dione Systems

Quantum Chemical Calculations (DFT, ab initio) for Molecular Geometry and Electronic Structure Analysis

Quantum chemical calculations are fundamental to determining the three-dimensional structure and electronic properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are used to find the lowest energy conformation (the ground state geometry) of a molecule.

For a molecule like 1-Hexyl-1H-pyrrole-2,4-dione, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), can be employed to optimize the molecular geometry. nih.gov These calculations provide precise data on bond lengths, bond angles, and dihedral angles. The results of such an analysis would reveal the planarity of the pyrrole-dione ring and the preferred orientation of the flexible hexyl chain.

Electronic structure analysis yields insights into the molecule's reactivity and properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. Furthermore, the distribution of these frontier orbitals indicates the likely sites for nucleophilic and electrophilic attack. For instance, in related diketo-pyrrolo-pyrrole systems, DFT has been successfully used to compare computed geometries with X-ray diffraction data. researchgate.net

Illustrative Data: Predicted Geometric Parameters for this compound

This table presents hypothetical data based on typical DFT (B3LYP/6-31G(d)) calculations for similar heterocyclic compounds to illustrate the expected outcomes.

ParameterValueParameterValue
Bond Lengths (Å) **Bond Angles (°) **
N1-C21.39C5-N1-C2109.5
C2=O11.22N1-C2-C3108.0
C3-C41.45C2-C3-C4109.0
C4=O21.23C3-C4-C5107.5
N1-C(Hexyl)1.47C4-C5-N1106.0

Illustrative Data: Predicted Electronic Properties for this compound

This table shows representative electronic properties that would be obtained from quantum chemical calculations.

PropertyPredicted Value
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment3.2 D

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Conformational Energy Landscapes

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure confirmation and analysis. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C nuclei. nih.gov These predicted spectra can be compared with experimental data to confirm the molecular structure.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. Calculated frequencies are often scaled by a factor (e.g., 0.967) to correct for anharmonicity and other systematic errors in DFT methods. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. nih.gov This analysis helps understand the electronic structure and color properties of the compound.

The conformational energy landscape describes the energy of a molecule as a function of its geometry, specifically the rotation around single bonds. nih.govnih.gov For this compound, the flexible hexyl chain can adopt numerous conformations. By systematically rotating the dihedral angles of the hexyl chain and calculating the energy at each step, a potential energy surface can be mapped. This map reveals the lowest-energy conformers and the energy barriers between them, providing insight into the molecule's flexibility and the relative populations of different shapes it can adopt at a given temperature. researchgate.net

Reaction Mechanism Elucidation and Transition State Analysis using Computational Methods

Computational chemistry is a powerful tool for studying the step-by-step process of chemical reactions. For this compound, this could involve studying its synthesis or its participation in reactions like cycloadditions. DFT calculations can be used to map the entire reaction coordinate, from reactants to products.

A key aspect of this analysis is locating the transition state (TS) , which is the highest energy point along the reaction pathway. The structure of the TS provides insight into the geometry of the molecules as bonds are being broken and formed. The energy difference between the reactants and the transition state, known as the activation energy (ΔG‡), determines the rate of the reaction. Studies on related compounds, such as the Diels-Alder reactions of 1-methyl-1H-pyrrole-2,5-dione, have successfully used DFT to demonstrate regio- and stereoselectivity by comparing the activation energies of different possible pathways. researchgate.net Bonding Evolution Theory (BET) can further dissect the mechanism, showing the precise sequence of bond formation and cleavage. mdpi.com

Illustrative Data: Activation Energies for a Hypothetical Reaction of this compound

This table provides an example of how computational methods can be used to compare different potential reaction pathways.

Reaction PathwayTransition StateActivation Energy (ΔG‡) (kcal/mol)
Pathway A (endo)TS-A20.5
Pathway B (exo)TS-B23.1

Molecular Dynamics Simulations for Solvation Effects and Conformational Dynamics

While quantum mechanics is excellent for static structures, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule behaves in a realistic environment, such as in a solvent.

MD simulations are particularly useful for understanding solvation effects . The explicit inclusion of solvent molecules (like water or chloroform) allows for the study of how the solvent interacts with the solute and influences its preferred shape (conformation). For this compound, simulations could show how water molecules form hydrogen bonds with the carbonyl groups and how the nonpolar hexyl chain interacts with the solvent.

Furthermore, MD simulations provide a dynamic picture of conformational flexibility . Over the course of a simulation (typically nanoseconds to microseconds), the hexyl chain will be observed to transition between different low-energy conformations identified in the energy landscape analysis. This provides information on the timescales of these motions and the stability of different conformers in solution. mdpi.com

Prediction of Non-Covalent Interactions and Intermolecular Association Phenomena

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are crucial for determining how molecules interact with each other and with biological targets. mdpi.comrsc.org

Computational methods can precisely characterize these weak interactions. For this compound, the most significant interactions would likely be hydrogen bonding involving the two carbonyl oxygens (as hydrogen bond acceptors) and potential C-H···O interactions. If multiple molecules are present, the flat pyrrole-dione rings could potentially engage in π-π stacking.

Techniques like Hirshfeld surface analysis and Non-Covalent Interaction (NCI) plots can be used to visualize and quantify these interactions in molecular dimers or crystal structures. nih.govmdpi.com DFT calculations can determine the binding energy of a dimer, providing a quantitative measure of the strength of the intermolecular association. This information is vital for predicting crystal packing, solubility, and potential biological activity.

Applications and Utility of 1 Hexyl 1h Pyrrole 2,4 Dione in Advanced Chemical Sciences

Role as a Versatile Synthetic Building Block for Complex Organic Molecules

The pyrrole (B145914) ring is a fundamental heterocyclic structure found in a vast array of natural products, pharmaceuticals, and functional materials. nih.govacs.orgnih.gov The introduction of dione (B5365651) functionality, as seen in 1-Hexyl-1H-pyrrole-2,4-dione, creates a reactive and electronically distinct scaffold that serves as a valuable building block for more complex molecular architectures.

Precursor for Natural Product Synthesis and Analogues

The synthesis of pyrrole-containing natural products is a significant area of organic chemistry. semanticscholar.org The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, is a classic and widely used method for creating N-substituted pyrroles. acs.orgpharmaguideline.comorganic-chemistry.org The 3-hydroxy-2-pyrone structure can be considered a "masked" 1,4-dicarbonyl compound and has been used in sustainable methods to produce N-alkyl pyrrole derivatives by reacting with primary amines like n-octylamine. acs.orgpolimi.it This reactivity highlights the potential of related dicarbonyl systems like pyrrole-2,4-diones as precursors.

While a direct total synthesis of a natural product using this compound has not been documented, the pyrrole-dione core is integral to complex bioactive molecules. For instance, the hexahydropyrrolo[1,2-a]pyrazine-1,4-dione framework, which contains a saturated pyrrole-dione ring, has been identified in analogues exhibiting potent antibiotic activity against gram-negative bacteria. nih.gov The synthesis of such complex molecules often relies on the strategic functionalization of simpler pyrrole-based building blocks.

Scaffolding for Novel Heterocyclic Systems and Pharmaceutical Leads

The pyrrole-dione moiety is an excellent scaffold for building fused heterocyclic systems, which are of great interest in medicinal chemistry due to their rigid structures and ability to interact with biological targets. nih.gov By constructing additional rings onto the pyrrole-dione core, chemists can generate novel molecular entities with potential therapeutic applications.

A prominent example is the synthesis of 1H-pyrrolopyrimidine-2,4-dione derivatives. nih.gov These compounds have been designed and synthesized as potent ligands for α1-adrenergic receptors, with some derivatives showing affinity in the nanomolar range. nih.gov Similarly, new pyrrolo[2,1-f]purine-2,4-dione and imidazo[2,1-f]purine-2,4-dione derivatives have been developed as highly potent and selective antagonists for the human A3 adenosine receptor, with one compound exhibiting a Kᵢ value of 0.8 nM. nih.gov Research has also demonstrated that derivatives of 1H-pyrrole-2,5-dione can act as cholesterol absorption inhibitors, suppressing the formation of foam cells and inflammatory responses. nih.gov These examples underscore the value of the pyrrole-dione core as a foundational structure for discovering new pharmaceutical leads.

Fused Heterocyclic SystemBiological Target/ApplicationReference Compound Example
1H-Pyrrolopyrimidine-2,4-dioneα1-Adrenergic Receptor LigandsDerivative 10e (Kᵢ = 2.71 nM)
Imidazo[2,1-f]purine-2,4-dioneA3 Adenosine Receptor Antagonists11e (Kᵢ = 0.8 nM)
Hexahydropyrrolo[1,2-a]pyrazine-1,4-dioneAntibacterial Agents-
1H-Pyrrole-2,5-dione DerivativesCholesterol Absorption InhibitorsCompound 20

Monomer and Polymer Applications in Materials Science

In materials science, the focus is on creating molecules that can be assembled into larger structures with specific functions. N-alkylated pyrrole-diones are valuable monomers for the synthesis of functional polymers, where the pyrrole-dione unit imparts specific electronic properties and the N-alkyl chain, such as a hexyl group, ensures processability.

Incorporation into Functional Polymer Backbones

The electron-deficient nature of the pyrrole-dione core makes it an excellent "acceptor" unit for use in donor-acceptor (D-A) conjugated polymers. rsc.orgrsc.org This D-A architecture is a cornerstone of modern organic electronic materials. When copolymerized with electron-rich "donor" units, the resulting polymers often have tunable electronic and optical properties.

Structurally related compounds such as thieno[3,4-c]pyrrole-4,6-dione (TPD) and diketopyrrolopyrrole (DPP) are widely used as acceptor monomers. rsc.orgrsc.orgnih.gov The nitrogen atoms of these monomers are typically functionalized with alkyl chains (like hexyl, octyl, or 2-ethylhexyl) to render the resulting polymers soluble in common organic solvents. This solubility is paramount for fabricating thin films for electronic devices using solution-based techniques like spin-coating or printing.

Development of Conjugated Polymers for Electronic and Photonic Devices

Conjugated polymers based on pyrrole-dione derivatives have shown significant promise in organic electronic and photonic applications. The electronic properties of these materials can be finely tuned by chemical design.

For example, polymers incorporating the TPD unit exhibit deep frontier energy levels and wide band gaps, making them suitable for use in organic solar cells (OSCs) where they contribute to high open-circuit voltages. rsc.orgrsc.org Similarly, DPP-based polymers are renowned for their strong absorption, high charge-carrier mobilities, and excellent stability, leading to their successful application in both OSCs and organic field-effect transistors (OFETs). rsc.org Newly designed asymmetric DPP conjugated polymers have been reported to possess a high hole mobility of 12.5 cm² V⁻¹ s⁻¹ in field-effect transistors. The strategic incorporation of these pyrrole-dione units into a polymer backbone is a powerful method for creating next-generation organic semiconducting materials.

Polymer ClassMonomer UnitKey PropertiesApplication
P-type PolymersThieno[3,4-c]pyrrole-4,6-dione (TPD)Optical Bandgap: ~1.9 eV, Good Hole MobilityOrganic Solar Cells (OSCs)
Ambipolar PolymersDiketopyrrolopyrrole (DPP)High Charge Carrier Mobility (>1 cm² V⁻¹ s⁻¹)Organic Field-Effect Transistors (OFETs)
Electrochromic PolymersPyrrolo[3,4-c]pyridine-1,2-dione (PPyD)High Optical Contrast (up to 70.5%), Fast SwitchingSmart Windows, Displays

Design and Synthesis of Molecular Probes and Chemo-Sensors

Molecular probes and chemosensors are molecules designed to detect and signal the presence of specific analytes, such as ions or biomolecules, through a measurable response, often a change in color or fluorescence. researchgate.net The pyrrole-dione scaffold is an attractive platform for designing such sensors due to its rigid structure and tunable photophysical properties.

The core of a pyrrole-based sensor can be functionalized with specific recognition units that bind to the target analyte. This binding event alters the electronic structure of the pyrrole system, leading to a change in its absorption or emission spectrum. For instance, diketopyrrolopyrrole (DPP) dyes, known for their exceptional photophysical features like high fluorescence quantum yields and photostability, are increasingly used to develop fluorescent probes for biological applications, including bio-imaging and cancer therapy. mdpi.com

Furthermore, the pyrrole-2-carboxamide moiety, which is structurally related to the pyrrole-dione core, is a well-known motif used in anion receptor systems. researchgate.net This indicates the potential of the pyrrole-dione scaffold to be adapted for the selective recognition of anions. By rationally designing and synthesizing derivatives of this compound, it is feasible to create novel probes and sensors for a wide range of applications in environmental monitoring and medical diagnostics.

Sensor BaseTarget AnalyteSensing Mechanism
Diketopyrrolopyrrole (DPP) DyesBiological moleculesFluorescence change
Pyrrole-2-carboxamide SystemsAnions (e.g., F⁻, Cl⁻)Colorimetric/Fluorometric response
Pyrrole-based Schiff baseMetal Ions (e.g., Cu²⁺, Zn²⁺)Colorimetric and Fluorescent change

Ligand Design for Organometallic Catalysis and Coordination Chemistry

The molecular architecture of this compound offers several key features that are highly desirable for the design of ligands for organometallic catalysts and coordination complexes. The core of its potential lies in the pyrrole-2,4-dione ring system, which can act as a bidentate ligand, coordinating to a metal center through the two oxygen atoms of the dione functionality. This coordination mode is analogous to the well-studied β-diketonate ligands, which are known to form stable complexes with a wide variety of transition metals.

The N-hexyl group plays a crucial role in modulating the physicochemical properties of the resulting metal complexes. The long alkyl chain significantly enhances the solubility of both the free ligand and its metal complexes in nonpolar organic solvents, which is a critical factor for homogeneous catalysis. Furthermore, the steric bulk of the hexyl group can influence the coordination geometry around the metal center, potentially creating a specific chiral environment or restricting the access of substrates to the catalytic site, thereby influencing the selectivity of the catalyzed reaction.

Potential Coordination Modes and Complex Formation:

This compound is expected to coordinate to metal ions primarily in a bidentate fashion through the oxygen atoms of the 2- and 4-dione groups, forming a stable six-membered chelate ring. The deprotonation of the N-H proton in the pyrrole ring is also a possibility, which would result in an anionic ligand with different coordination properties. wikipedia.org The coordination can lead to the formation of various types of complexes, depending on the metal ion, the stoichiometry of the reaction, and the presence of other ancillary ligands.

For instance, with divalent transition metals (M²⁺) such as copper(II), nickel(II), or palladium(II), it is plausible to expect the formation of neutral, square planar, or octahedral complexes of the type [M(L)₂] or [M(L)₂(S)₂], where 'L' represents the deprotonated this compound ligand and 'S' is a solvent molecule. The formation of such complexes is well-documented for other pyrrole-derivative ligands. acs.org

Catalytic Applications:

The design of catalysts based on this compound ligands could open avenues for various organic transformations. The electronic properties of the pyrrole ring can be tuned by introducing substituents, which in turn would modulate the electron density at the metal center and influence its catalytic activity. For example, rhodium(I) catalysts with specialized diphosphine ligands have been shown to be effective in the synthesis of highly substituted pyrroles. nih.gov This suggests that metal complexes of pyrrole derivatives can be active in catalytic processes.

The potential applications of metal complexes derived from this compound in catalysis could include:

Cross-coupling reactions: Palladium complexes are widely used in C-C and C-N bond-forming reactions. A Pd(II) complex of this compound could potentially catalyze Suzuki, Heck, or Buchwald-Hartwig type coupling reactions.

Oxidation reactions: The coordination of metals like manganese, iron, or cobalt could lead to catalysts for selective oxidation of organic substrates.

Polymerization: Zirconium(IV) complexes with pyrrolide-based ligands have been investigated, indicating a potential for olefin polymerization catalysts. acs.org

Research Findings on Related Systems:

While direct studies on this compound are limited, research on analogous N-substituted pyrrole systems provides valuable insights. For example, the Paal-Knorr reaction is a common method for synthesizing N-substituted pyrroles using various catalysts. mdpi.com The synthesis of pyrrole derivatives is often catalyzed by transition metal complexes, highlighting the interaction between pyrrole-type structures and metal centers. organic-chemistry.org Furthermore, the coordination chemistry of other N-containing heterocyclic ligands is an extensive field, demonstrating the versatility of such molecules in forming stable and catalytically active metal complexes.

The following table summarizes the potential characteristics of this compound as a ligand based on the known properties of related compounds.

FeaturePotential Property as a LigandRationale based on Analogous Systems
Coordination Site Bidentate O,O'-donorSimilar to β-diketonate ligands, forming a stable 6-membered chelate ring.
N-Hexyl Group Enhances solubility in nonpolar solventsLong alkyl chains are known to increase lipophilicity.
Steric Influence Can control substrate access and selectivityThe bulky hexyl group can create a specific pocket around the metal center.
Electronic Tuning Pyrrole ring allows for electronic modificationSubstituents on the pyrrole ring can alter the ligand's electronic properties.
Potential Metal Partners Transition metals (e.g., Pd, Rh, Cu, Ni, Zr)Based on the coordination chemistry of other pyrrole derivatives and β-dicarbonyls. acs.orgnih.gov

Investigating Biomolecular Interactions and Mechanistic Biological Activities of 1 Hexyl 1h Pyrrole 2,4 Dione Analogues

Structure-Activity Relationship (SAR) Studies for Target Identification and Optimization

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds by identifying key structural features that influence biological activity. For N-substituted pyrrole-dione analogues, SAR studies have elucidated the importance of various substituents on the pyrrole (B145914) ring and the N-alkyl chain.

The pyrrole scaffold is a key chemotype for designing molecules with excellent antiproliferative potential, such as protein kinase inhibitors. semanticscholar.orgnih.gov The biological activity of compounds based on the pyrrole-dione core is strongly dependent on the nature of their side groups. nih.gov Modifications to these groups are a primary strategy for improving target binding, enhancing cell permeability, and reducing potential toxicity. nih.gov

For instance, in studies of related N-substituted 3,4-pyrroledicarboximides, the nature of the substituent on the nitrogen atom significantly influences activity and selectivity. nih.gov SAR analyses have shown that incorporating different groups, such as piperazine (B1678402) or piperidine (B6355638) derivatives, can modulate inhibitory activity against enzymes like cyclooxygenase (COX). nih.gov Generally, the length and character of the N-alkyl chain (such as the hexyl group in 1-Hexyl-1H-pyrrole-2,4-dione) are critical for establishing lipophilicity, which affects membrane permeability and interaction with hydrophobic pockets in target proteins.

Furthermore, substitutions on the pyrrole ring itself are pivotal. The introduction of electron-withdrawing groups, such as halogens, has been shown to enhance the antimicrobial and anticancer activity of some pyrrole derivatives. semanticscholar.org Conversely, electron-donating groups may improve other properties like antioxidant activity. semanticscholar.org The carbonyl groups within the pyrrole-dione ring are often key moieties responsible for biological activity, participating in crucial hydrogen bonding interactions within target sites. nih.gov

Table 1: Summary of Structure-Activity Relationship Findings for Pyrrole-Dione Analogues

Structural ModificationObserved Effect on Biological ActivityPotential RationaleReference
Variation of N-substituent (e.g., alkyl chain length)Modulates lipophilicity and target selectivity.Affects membrane permeability and fit within protein binding pockets. nih.gov
Introduction of Halogens (e.g., Chlorine) on the RingOften enhances anticancer and antimicrobial potency.Alters electronic properties and can form halogen bonds with target residues. nih.govsemanticscholar.org
Addition of Electron-Donating GroupsCan increase antioxidant activity.Enhances the molecule's ability to scavenge free radicals. semanticscholar.org
Presence of Carbonyl GroupsConsidered a key moiety for biological function.Acts as a hydrogen bond acceptor in interactions with biological targets. nih.gov

Elucidation of Enzyme Inhibition Mechanisms and Kinetic Characterization in Vitro

The pyrrole-dione scaffold is present in numerous compounds designed as enzyme inhibitors, targeting a wide range of enzymes critical to cellular function and disease progression. researchgate.net These derivatives have shown potential as inhibitors of protein kinases, cyclooxygenases (COX), and cholinesterases. nih.govnih.govnih.govnih.gov

Kinetic studies are essential for characterizing the mechanism of inhibition. For example, investigations into pyrrole derivatives targeting butyrylcholinesterase (BChE) have identified compounds that exhibit a mixed competitive mode of inhibition. nih.gov This suggests the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, likely interacting with the catalytic active site and potentially an allosteric site. nih.gov

In the context of inflammation, N-substituted pyrrole derivatives have been synthesized and evaluated as dual inhibitors of COX-1 and COX-2. nih.gov Depending on the substitution pattern, these compounds can show preferential inhibition of one isoform over the other. For instance, compounds with a small acidic group at the N-1 position can effectively inhibit both COX-1 and COX-2, while the introduction of a larger group may bias the activity toward COX-1. nih.gov

Pyrrole-2,5-dione derivatives have also been investigated as potential tyrosine kinase inhibitors. nih.gov These compounds are designed to compete with ATP for binding in the kinase domain of growth factor receptors like EGFR and VEGFR2, thereby inhibiting their activity and downstream signaling. nih.gov

Table 2: Enzyme Inhibition by Pyrrole-Dione Analogues

Enzyme TargetPyrrole Analogue ClassMechanism/Key FindingReference
Butyrylcholinesterase (BChE)1,3-Diaryl-pyrrolesSelective inhibition over AChE with a mixed competitive mode. nih.gov
Cyclooxygenase (COX-1/COX-2)1,2,3,5-Tetra-substituted pyrrolesSubstituents at the N-1 position influence selectivity for COX-1 vs. COX-2. nih.gov
Tyrosine Kinases (EGFR, VEGFR2)4-Amino-3-chloro-1H-pyrrole-2,5-dionesDesigned to compete with ATP at the catalytic site. nih.gov
Carboxylesterases (CE)Heterocyclic 1,2-dionesInhibition is dependent on the flexibility of the dione (B5365651) moiety and ring aromaticity. researchgate.net

Characterization of Receptor Binding Affinities and Ligand-Protein Interactions (In Silico and In Vitro)

Understanding how this compound analogues interact with their protein targets is fundamental to rational drug design. This is achieved through a combination of computational (in silico) methods like molecular docking and experimental (in vitro) binding assays.

Molecular docking studies are widely used to predict the binding modes and affinities of pyrrole derivatives within the active sites of target proteins. semanticscholar.org For example, docking simulations have been performed with pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione analogues against kinase inhibitors, revealing favorable binding energies and interactions. semanticscholar.org Similarly, fused 1H-pyrrole derivatives have been docked into the active sites of EGFR and CDK2, demonstrating their potential to bind to these key cancer-related proteins. nih.govresearchgate.net These in silico models help validate experimental findings and guide the synthesis of new, more potent analogues.

In vitro binding assays provide quantitative data on the affinity of a ligand for its receptor. A series of quinazoline-2,4-dione compounds were evaluated for their binding toward the sphingosine-1-phosphate receptor 2 (S1PR2), with several compounds exhibiting high potency with IC50 values in the low nanomolar range. rsc.org In another study, novel pyrrolo[2,1,5-cd]indolizine derivatives, which share structural similarities with estrogens, were synthesized and shown to bind to the estrogen receptor, also with nanomolar affinity. nih.gov These studies confirm that the pyrrole-dione framework can be adapted to achieve high-affinity binding to diverse receptor types. The interactions are often stabilized by hydrogen bonds involving the pyrrole N-H or carbonyl groups and hydrophobic interactions from alkyl or aryl substituents. nih.gov

Table 3: Receptor Binding and In Silico Docking Data for Pyrrole-based Compounds

Compound ClassTarget Receptor/ProteinMethodologyKey FindingReference
Fused 1H-pyrrolesEGFR, CDK2Molecular DockingCompounds fit within the active sites, augmenting antiproliferative activity data. nih.govresearchgate.net
Pyrido[2,3-d]pyrimidine-2,4-dionesKinase 1 inhibitorsMolecular DockingIdentified compounds with minimum binding energy, suggesting strong interaction. semanticscholar.org
Pyrrolo[2,1,5-cd]indolizinesEstrogen ReceptorIn Vitro Binding AssayHydroxy-substituted derivatives showed binding in the low nanomolar range. nih.gov
Quinazoline-2,4-dionesS1PR2In Vitro Binding AssaySeveral analogues demonstrated high potency with IC50 values < 10 nM. rsc.org

Cellular Pathway Modulation and Signalling Cascade Investigations in Model Cell Systems

The ultimate biological effect of this compound analogues is determined by their ability to modulate cellular pathways and signaling cascades. Numerous studies have demonstrated the potent effects of pyrrole-dione derivatives in various model cell systems, particularly in the context of cancer and inflammation.

Several pyrrole compounds have been shown to exhibit dose- and time-dependent cytotoxic activity against various human tumor cell lines, including colon (LoVo), breast (MCF-7), and ovary (SK-OV-3) adenocarcinoma cells. semanticscholar.orgnih.govresearchgate.net Computational analyses combined with biological assays suggest that some derivatives can induce early apoptosis in cancer cells. semanticscholar.org For example, 3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione was shown to inhibit colon cancer cell lines with GI50 values in the nanomolar range. nih.gov

In the realm of inflammation, 1H-pyrrole-2,5-dione derivatives have been developed as cholesterol absorption inhibitors. nih.gov One of the most active compounds in a synthesized series not only showed stronger in vitro cholesterol absorption activity than the standard drug ezetimibe (B1671841) but also demonstrated significant anti-inflammatory effects. nih.gov In macrophage cell models, this compound inhibited lipid accumulation and suppressed the formation of foam cells. nih.gov Furthermore, it reduced the secretion of pro-inflammatory and oxidative stress markers such as TNF-α and ROS in a concentration-dependent manner. nih.gov

These findings indicate that N-substituted pyrrole-diones can interfere with critical signaling pathways involved in cell proliferation, survival, and inflammatory responses.

Table 4: Cellular Effects of N-Substituted Pyrrole-Dione Analogues

Compound ClassCell LineObserved EffectSignalling ImplicationReference
Pyrido[2,3-d]pyrimidine-2,4-dionesMCF-7 (Breast Cancer)Induction of early apoptosis.Activation of programmed cell death pathways. semanticscholar.org
Trisubstituted pyrrolesLoVo (Colon Cancer)Dose- and time-dependent decrease in cell viability.Inhibition of cell proliferation. semanticscholar.orgnih.gov
4-Amino-3-chloro-1H-pyrrole-2,5-dionesHCT-116 (Colon Cancer)Inhibition of cell growth (nanomolar GI50).Interference with cell cycle progression. nih.gov
1H-Pyrrole-2,5-dionesRAW264.7 (Macrophages)Inhibition of foam cell formation; reduced secretion of TNF-α and ROS.Modulation of inflammatory and oxidative stress pathways. nih.gov

Design Principles for N-Substituted Pyrrole-2,4-diones with Defined Biochemical Functions

Based on extensive research into this class of compounds, several key design principles have emerged for synthesizing N-substituted pyrrole-2,4-diones with specific, predictable biochemical functions.

The Pyrrole-Dione Core as a Privileged Scaffold: The pyrrole ring, particularly when functionalized with dione groups, serves as a "privileged structure" in medicinal chemistry. researchgate.netrsc.org Its aromatic nature allows for diverse chemical reactions for functionalization, while the carbonyl groups are critical pharmacophoric features that frequently act as hydrogen bond acceptors in ligand-protein interactions. nih.govnih.gov

Ring Substitution for Potency and Selectivity: The placement of various functional groups on the carbon atoms of the pyrrole ring allows for the fine-tuning of electronic properties and steric bulk. As established in SAR studies, adding halogens or other electron-withdrawing groups can increase potency against certain targets like kinases or microbial enzymes. nih.govsemanticscholar.org This strategy can also be used to block metabolic sites or introduce new interaction points to improve selectivity.

Bioisosteric Replacement and Hybridization: The pyrrole-dione nucleus can be incorporated into larger, fused heterocyclic systems to generate novel chemical entities. mdpi.com Combining the pyrrole-dione pharmacophore with other known bioactive scaffolds (molecular hybridization) is a common strategy to develop compounds with dual-action mechanisms or improved activity profiles. nih.gov

Rational Design Aided by Computational Chemistry: The design process is significantly enhanced by in silico tools. semanticscholar.org Molecular docking and quantitative structure-activity relationship (QSAR) models can predict how structural modifications will affect binding affinity and biological activity, allowing for a more focused and efficient synthetic effort. nih.govresearchgate.net This approach was used effectively in designing tripyrrole peptides to bind DNA, where computer graphics guided the placement of side chains to interact with the phosphate (B84403) backbone. nih.gov

By applying these principles, chemists can rationally design novel this compound analogues and other N-substituted derivatives to achieve desired biochemical functions, from selective enzyme inhibition to specific receptor modulation.

Future Perspectives and Emerging Research Directions for 1 Hexyl 1h Pyrrole 2,4 Dione Chemistry

Development of Innovative and Atom-Economical Synthetic Pathways

The future synthesis of 1-Hexyl-1H-pyrrole-2,4-dione and its derivatives will likely pivot away from classical condensation reactions towards more sophisticated and sustainable methodologies. The development of innovative, atom-economical pathways is crucial for minimizing waste and maximizing efficiency.

Future research should focus on:

Multicomponent Reactions (MCRs): Designing one-pot syntheses that combine three or more starting materials to construct the target molecule in a single step. An Ugi-type reaction followed by a Dieckmann-like cyclization, potentially assisted by microwave irradiation, could provide rapid access to the N-hexyl-substituted tetramic acid core from simple, commercially available precursors. beilstein-journals.org

Catalytic C-H Activation: Exploring transition-metal-catalyzed methods to build the pyrrole (B145914) ring or functionalize a pre-existing one. This approach avoids the need for pre-functionalized substrates, directly converting C-H bonds into C-C or C-N bonds.

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound. Flow chemistry offers superior control over reaction parameters, enhances safety, and facilitates scalability, which is essential for transitioning from laboratory-scale synthesis to industrial production.

Bio-catalysis: Engineering enzymes to catalyze the formation of the pyrrole-2,4-dione ring. Nature has evolved sophisticated biosynthetic pathways for tetramic acid production, and harnessing this machinery could lead to highly stereoselective and environmentally benign synthetic routes. rsc.org

Synthetic StrategyPotential AdvantagesKey Challenges
Microwave-Assisted MCRsRapid reaction times, high yields, operational simplicity. beilstein-journals.orgSubstrate scope limitations, optimization of conditions.
C-H ActivationHigh atom economy, novel disconnections.Catalyst cost, regioselectivity control.
Continuous Flow SynthesisEnhanced safety and scalability, precise process control.Initial equipment investment, potential for clogging.
Enzymatic SynthesisHigh stereoselectivity, green reaction conditions. rsc.orgEnzyme discovery and engineering, process optimization.

Exploration of Unprecedented Reactivity Profiles and Cascade Reactions

The this compound scaffold is rich with reactive sites, including two distinct carbonyl groups, an enolizable β-dicarbonyl system, and an allylic C-5 position. This structural complexity is a fertile ground for discovering novel chemical transformations and designing intricate cascade reactions. Future work should aim to unlock this latent reactivity.

Key research directions include:

Regioselective Functionalization: Developing methods to selectively modify the molecule at the C-3, C-5, or N-1 positions. For instance, the C-3 position can be acylated or alkylated via its enolate, while the C-5 position could be a handle for radical or transition-metal-catalyzed reactions.

Pericyclic Reactions: Investigating the dienophilic or dienic character of the pyrrole-2,4-dione core in cycloaddition reactions, such as Diels-Alder reactions, to construct complex polycyclic systems resembling natural products. researchgate.net

Cascade Reactions: Designing multi-step sequences where the initial reaction of this compound triggers a series of subsequent intramolecular transformations. Such cascades can rapidly build molecular complexity from a simple starting material, providing efficient routes to novel heterocyclic frameworks. beilstein-journals.org

Advancements in Materials Science Applications and Device Integration

While pyrrole-containing polymers are well-known in materials science, the potential of small molecules like this compound remains largely unexplored. tdl.org The combination of a polar, electron-accepting dione (B5365651) core with a nonpolar, solubilizing hexyl chain suggests potential applications in organic electronics.

Future investigations could target:

Organic Semiconductors: The pyrrole-2,4-dione core is structurally related to the diketopyrrolopyrrole (DPP) family of pigments, which are high-performance semiconductors. rsc.org The N-hexyl group can enhance solubility, enabling solution-based processing for fabricating organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs).

Dielectric Materials: The high polarity of the dione functionality may lead to materials with high dielectric constants, which are useful in capacitors and as gate insulators in transistors.

Self-Assembling Systems: Studying the solid-state packing and thin-film morphology of this compound and its derivatives. The interplay between the polar core and the aliphatic chain could drive the formation of highly ordered structures, which is critical for charge transport in electronic devices.

Potential ApplicationKey Molecular FeatureResearch Goal
Organic Thin-Film TransistorsElectron-deficient pyrrole-dione core, solubilizing N-hexyl group.Achieve high charge carrier mobility and on/off ratios.
Organic PhotovoltaicsTunable electronic properties (HOMO/LUMO levels).Use as an acceptor or donor material in bulk heterojunction devices.
Sensor TechnologyReactive sites for binding analytes.Develop chemiresistive or fluorescent sensors.

Deeper Understanding of Biological Action at the Molecular and Subcellular Levels

The tetramic acid scaffold, of which this compound is a member, is a well-established pharmacophore found in numerous natural products with diverse biological activities, including antibacterial, antiviral, and antitumor properties. mdpi.com The N-hexyl substituent provides significant lipophilicity, which can enhance membrane permeability and cellular uptake.

Emerging research should focus on:

High-Throughput Screening: Evaluating this compound and a library of its derivatives against a wide array of biological targets, such as kinases, proteases, and metabolic enzymes.

Mechanism of Action Studies: For any identified bioactive "hits," detailed molecular and cellular studies will be necessary to elucidate their mechanism of action. This includes identifying the direct protein target, studying effects on signaling pathways, and using cellular imaging to observe subcellular localization.

Structure-Activity Relationship (SAR): Systematically modifying the structure of this compound—for example, by varying the N-alkyl chain length or introducing substituents at the C-3 and C-5 positions—to understand how structural changes impact biological activity and to optimize potency and selectivity. Derivatives of the isomeric 1H-pyrrole-2,5-diones have shown promise as cholesterol absorption inhibitors and anxiolytic agents, suggesting diverse therapeutic areas for exploration. jscimedcentral.comnih.gov

Integration with Artificial Intelligence and Machine Learning for Predictive Synthesis and Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research. For a molecule like this compound, where experimental data is scarce, these computational tools can guide and accelerate research efforts significantly.

Future applications include:

Predictive Retrosynthesis: Using AI algorithms to propose novel and efficient synthetic routes, potentially uncovering non-intuitive pathways that a human chemist might overlook.

Property Prediction: Training ML models on existing chemical databases to predict key properties of this compound and its virtual derivatives. This includes predicting biological activity against specific targets, forecasting toxicity, and estimating materials properties like charge mobility or solubility. nih.gov

De Novo Design: Employing generative models to design new derivatives of the pyrrole-2,4-dione scaffold that are optimized for a specific function, such as binding to a particular enzyme active site or possessing a desired electronic band gap. The challenge of coverage bias in training datasets will need to be addressed to ensure the reliability of these predictions for novel scaffolds. nih.gov

Challenges and Opportunities in the Broader Context of Heterocyclic Chemistry Research

The exploration of this compound is emblematic of the broader challenges and opportunities in modern heterocyclic chemistry. The primary challenge is the "scaffold problem"—while countless derivatives of known heterocycles exist, truly novel and underexplored core structures are less common.

The key opportunity lies in leveraging the unique structural and electronic features of the 2,4-dione isomer compared to the more common 2,5-dione. This isomeric difference can lead to completely different reactivity, biological activity, and material properties. Overcoming the synthetic challenges to access this and other understudied scaffolds efficiently will be critical. biosynce.comchim.it Success in this area will not only expand the chemical toolbox but could also lead to the discovery of molecules with unprecedented functions, reaffirming the central role of heterocyclic chemistry in addressing societal needs in medicine and technology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Hexyl-1H-pyrrole-2,4-dione, and how can purity be ensured during synthesis?

  • Methodological Answer : A common approach involves alkylation of pyrrole derivatives. For example, NaH in THF can deprotonate pyrrole, followed by reaction with bromohexane under reflux conditions. Post-synthesis, purification via column chromatography (e.g., silica gel) and recrystallization from methanol is recommended to achieve >95% purity. Monitoring reaction progress using TLC and characterizing intermediates via 1^1H/13^13C NMR ensures structural fidelity .

Q. How should researchers characterize the structural and thermal stability of this compound?

  • Methodological Answer : Employ a combination of spectroscopic and thermal techniques:

  • Spectroscopy : 1^1H/13^13C NMR for backbone verification, FT-IR for functional group analysis (e.g., C=O stretching at ~1700 cm1^{-1}) .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) to determine melting points and Thermogravimetric Analysis (TGA) to assess decomposition profiles .

Q. What purification strategies are effective for removing byproducts in this compound synthesis?

  • Methodological Answer : After reflux, quench unreacted reagents with water and perform liquid-liquid extraction using ether. Acid-base washing (e.g., 1M HCl) removes residual bases. Final purification via gravity filtration and rotary evaporation, followed by recrystallization, minimizes impurities. HPLC with a C18 column can validate purity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Derivatization : Introduce substituents at the pyrrole ring (e.g., electron-withdrawing groups at C3/C5) to modulate electronic effects.
  • Assays : Test derivatives in target-specific assays (e.g., enzyme inhibition, receptor binding). For example, PPAR-γ activation can be measured via luciferase reporter assays in adipocytes .
  • Computational Modeling : Use DFT calculations to correlate electronic properties with bioactivity and molecular docking (e.g., AutoDock Vina) to predict binding affinities .

Q. What crystallographic strategies resolve contradictions in reported molecular conformations of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is critical. For twinned or low-resolution data, employ SHELXD for structure solution and SHELXE for density modification. Validate hydrogen bonding and torsional angles using Mercury software. Cross-reference with powder XRD to rule out polymorphism .

Q. How do in vitro and in vivo models reconcile discrepancies in the mechanistic action of this compound?

  • Methodological Answer :

  • In Vitro : Use cell lines (e.g., HEK293T) transfected with target receptors (e.g., PPAR-γ) to measure dose-dependent responses via qPCR/Western blot.
  • In Vivo : Administer the compound to diabetic rodent models and compare pharmacokinetic profiles (e.g., plasma half-life via LC-MS) with pharmacodynamic outcomes (e.g., blood glucose levels). Statistical tools like ANOVA can identify significant deviations between models .

Q. What experimental designs mitigate batch-to-batch variability in large-scale synthesis of this compound?

  • Methodological Answer :

  • Process Control : Standardize reaction parameters (temperature, stoichiometry) using automated reactors.
  • Analytical QC : Implement inline PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring.
  • DoE (Design of Experiments) : Use factorial designs to optimize solvent ratios and catalyst loading, reducing variability to <5% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.